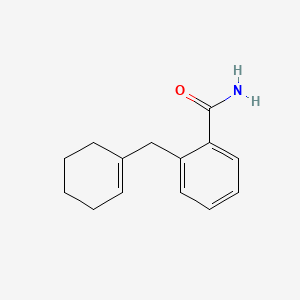![molecular formula C17H28O2 B14698778 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol CAS No. 22944-14-5](/img/structure/B14698778.png)
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is an organic compound known for its antioxidant properties. It is a hindered phenolic compound, which means it has bulky groups attached to the phenol ring, providing steric hindrance. This characteristic makes it an effective stabilizer for various materials, including polymers and lubricants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst such as aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing oxidative damage in cells.
Industry: It is widely used in the production of plastics, rubber, and other materials that require stabilization against oxidation
Wirkmechanismus
The antioxidant properties of 2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to other molecules. The bulky tert-butyl groups provide steric hindrance, which helps protect the phenolic group from rapid degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant used in similar applications.
2,4-Di-tert-butylphenol: Used as an antioxidant and UV stabilizer.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol is unique due to its specific structure, which provides enhanced steric hindrance and stability compared to other similar compounds. This makes it particularly effective in applications requiring long-term stabilization against oxidation .
Eigenschaften
CAS-Nummer |
22944-14-5 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C17H28O2/c1-11(2)19-12-9-13(16(3,4)5)15(18)14(10-12)17(6,7)8/h9-11,18H,1-8H3 |
InChI-Schlüssel |
RPOPJDVWVIQLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


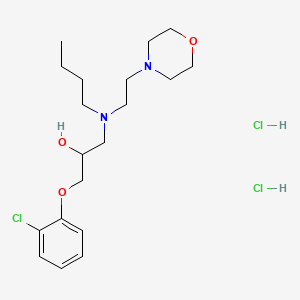
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)

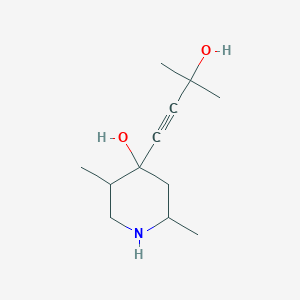
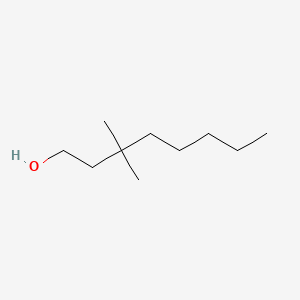
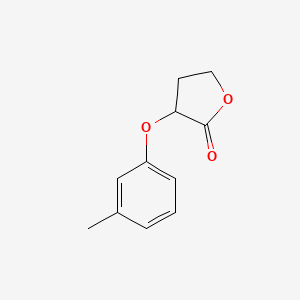



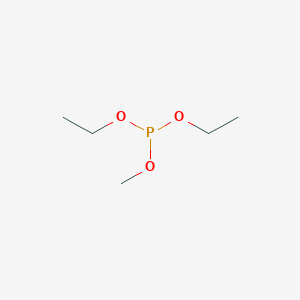

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
